

# 2-Bromo-N,N-dibutylacetamide stability and storage conditions

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## Compound of Interest

Compound Name: 2-Bromo-N,N-dibutylacetamide

Cat. No.: B1608354

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An In-Depth Technical Guide to the Stability and Storage of **2-Bromo-N,N-dibutylacetamide**

## Introduction

**2-Bromo-N,N-dibutylacetamide** (CAS No. 40124-27-4) is a valuable synthetic intermediate in organic chemistry and drug development.<sup>[1][2]</sup> As an  $\alpha$ -haloamide, its utility is derived from its inherent reactivity, which allows for the facile introduction of functional groups via nucleophilic substitution.<sup>[3][4]</sup> However, this same reactivity makes the compound susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the chemical principles governing the stability of **2-Bromo-N,N-dibutylacetamide**, details its primary degradation pathways, and outlines field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

## Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling. Key data are summarized below.

Property	Value	Source
CAS Number	40124-27-4	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> BrNO	[1][5]
Molecular Weight	250.18 g/mol	[1]
Boiling Point	291.8°C at 760 mmHg	[5]
Density	1.184 g/cm <sup>3</sup>	[5]
Appearance	Data not consistently available; related compounds are often solids.	[6]
IUPAC Name	2-bromo-N,N-dibutylacetamide	[1]

## Core Chemical Principles of Stability

The stability of **2-Bromo-N,N-dibutylacetamide** is dictated by the electronic interplay between the bromine atom, the carbonyl group, and the amide nitrogen.

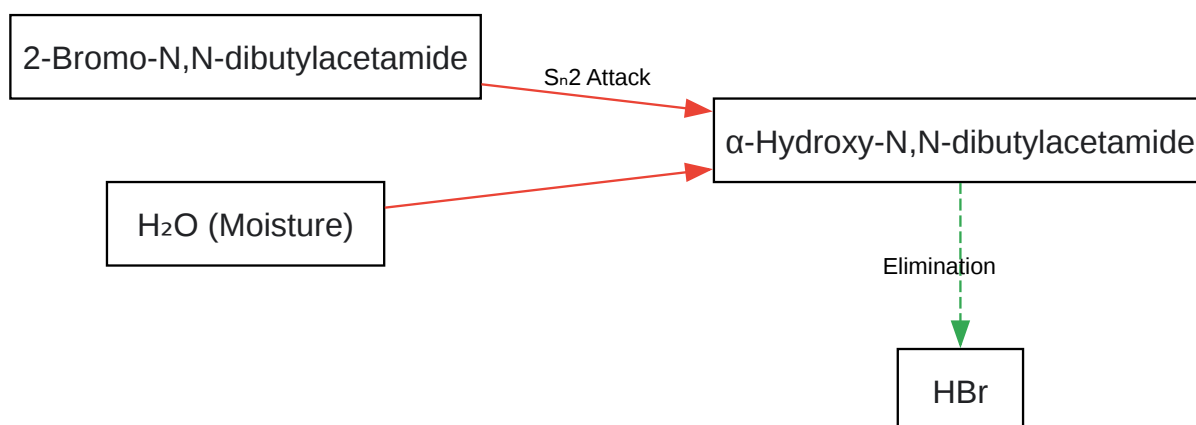
- **The  $\alpha$ -Bromo Group:** The bromine atom is highly electronegative, creating a strong dipole moment along the C-Br bond. This renders the  $\alpha$ -carbon electron-deficient and thus highly electrophilic. This electrophilicity is the primary driver of the compound's reactivity, making it an excellent substrate for S<sub>N</sub>2 reactions.[3][7]
- **Influence of the Amide Group:** The adjacent amide's carbonyl group further withdraws electron density from the  $\alpha$ -carbon, enhancing its susceptibility to nucleophilic attack.[7] This structural feature significantly increases the rate of S<sub>N</sub>2 reactions compared to corresponding alkyl bromides.[3] Consequently, the C-Br bond is the most labile site and the focal point of potential degradation.

## Primary Degradation Pathways

Understanding the mechanisms by which **2-Bromo-N,N-dibutylacetamide** degrades is critical for developing effective stabilization strategies. The primary routes of degradation are nucleophilic substitution and thermal decomposition.

## Hydrolysis

The most common degradation pathway in a laboratory setting is hydrolysis from atmospheric or residual moisture. Water, acting as a nucleophile, attacks the electrophilic  $\alpha$ -carbon, displacing the bromide ion. This reaction yields  $\alpha$ -hydroxy-N,N-dibutylacetamide and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation of the remaining material.



Step 1	Step 2	Step 3	Step 4	Step 5	Step 6
Prepare Inert Atmosphere Flush flask with N <sub>2</sub> /Ar	Aliquot Reagent Remove from cold storage. Allow to reach RT in desiccator.	Weighing Quickly weigh required amount in fume hood.	Dissolution Add anhydrous solvent (e.g., THF, DMF) via syringe.	Reaction Add nucleophile dropwise. Monitor reaction (TLC/LC-MS).	Post-Reaction Quench reaction appropriately. Proceed with workup.

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